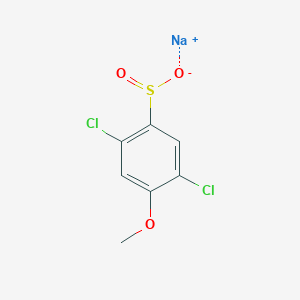

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 2,5-dichloro-4-methoxybenzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into sulfides or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

Biology: This compound can be used in biochemical assays to study enzyme activities and protein interactions.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This compound can interact with various molecular targets, including enzymes and proteins, altering their activities and functions .

Comparison with Similar Compounds

Similar Compounds

Sodium 4-methoxybenzene-1-sulfinate: This compound has a similar structure but lacks the chlorine substituents.

Sodium 2,5-dichlorobenzene-1-sulfinate: Similar to Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate but without the methoxy group.

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in various chemical processes .

Biological Activity

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate, also known as sodium 2,5-dichloro-4-methoxybenzenesulfonate, is an organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C7H6Cl2O3S

- Molecular Weight : 227.09 g/mol

- Structure : The compound features a sulfonate group attached to a dichlorinated aromatic ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions with active sites, thus altering their activity.

- Protein-Ligand Interactions : It can modify biomolecules through sulfonylation reactions, impacting their biological function and stability.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Escherichia coli | 8–16 μg/mL |

| Pseudomonas aeruginosa | 16–32 μg/mL |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| HeLa (Cervical Cancer) | 0.200 |

| A549 (Lung Cancer) | 0.150 |

The compound's selectivity index indicates a significant difference in activity between cancerous and normal cells, suggesting its potential for targeted cancer therapy.

Case Studies

-

Study on Antimicrobial Activity :

A study published in MDPI evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound effectively reduced bacterial load in vitro and demonstrated potential as an alternative treatment for resistant infections . -

Anticancer Research :

In a preclinical model using MDA-MB-231 cells, this compound was shown to inhibit tumor growth significantly compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial for its application in medicine. Preliminary toxicity studies indicate that at high doses (up to 800 mg/kg), it exhibits acceptable safety profiles with no significant adverse effects observed in animal models .

Properties

Molecular Formula |

C7H5Cl2NaO3S |

|---|---|

Molecular Weight |

263.07 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-methoxybenzenesulfinate |

InChI |

InChI=1S/C7H6Cl2O3S.Na/c1-12-6-2-5(9)7(13(10)11)3-4(6)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

MBEUISDSVWOSNL-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.